Cas no 614754-32-4 ((R)-1-Benzyl-3-hydroxypiperidin-2-one)

(R)-1-ベンジル-3-ヒドロキシピペリジン-2-オンは、光学活性を有するピペリジン誘導体であり、キラルビルディングブロックとして有機合成において重要な役割を果たします。この化合物は、不斉中心を有するため、医薬品中間体や生理活性物質の合成に有用です。特に、(R)-配置の立体化学的純度が高く、不斉合成や触媒反応における高選択性が求められる場面で優位性を示します。ヒドロキシ基とラクタム構造を併せ持つため、分子修飾の多様性に富み、複雑な骨格構築に適しています。また、結晶性が良好な場合が多く、精製や取り扱いの容易さも特徴です。

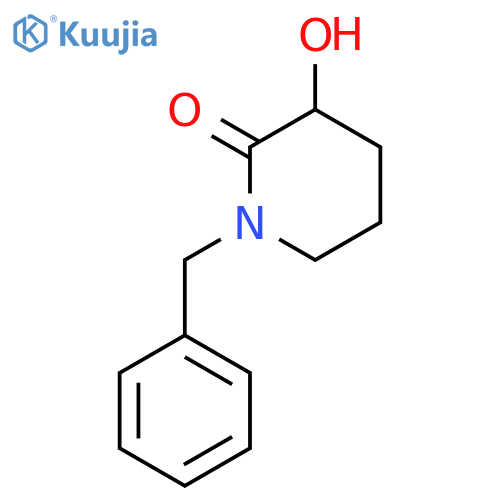

614754-32-4 structure

商品名:(R)-1-Benzyl-3-hydroxypiperidin-2-one

(R)-1-Benzyl-3-hydroxypiperidin-2-one 化学的及び物理的性質

名前と識別子

-

- (R)-1-Benzyl-3-hydroxypiperidin-2-one

- (3R)-1-benzyl-3-hydroxypiperidin-2-one

- AKOS016014395

- J-502136

- DTXSID90462279

- 614754-32-4

-

- MDL: MFCD17676378

- インチ: InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1

- InChIKey: HVGCDCJXQQEGPC-LLVKDONJSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2CCC[C@H](C2=O)O

計算された属性

- せいみつぶんしりょう: 205.110278721g/mol

- どういたいしつりょう: 205.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 40.5Ų

(R)-1-Benzyl-3-hydroxypiperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A129004001-1g |

(R)-1-Benzyl-3-hydroxypiperidin-2-one |

614754-32-4 | 95% | 1g |

$690.80 | 2023-09-01 | |

| Chemenu | CM179227-1g |

(R)-1-benzyl-3-hydroxypiperidin-2-one |

614754-32-4 | 95% | 1g |

$683 | 2023-01-09 | |

| Chemenu | CM179227-1g |

(R)-1-benzyl-3-hydroxypiperidin-2-one |

614754-32-4 | 95% | 1g |

$729 | 2021-08-05 | |

| Crysdot LLC | CD11092396-1g |

(R)-1-Benzyl-3-hydroxypiperidin-2-one |

614754-32-4 | 95+% | 1g |

$772 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618288-1g |

(R)-1-benzyl-3-hydroxypiperidin-2-one |

614754-32-4 | 98% | 1g |

¥5275.00 | 2024-05-06 | |

| Ambeed | A924368-1g |

(R)-1-Benzyl-3-hydroxypiperidin-2-one |

614754-32-4 | 95+% | 1g |

$615.0 | 2024-04-18 |

(R)-1-Benzyl-3-hydroxypiperidin-2-one 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

614754-32-4 ((R)-1-Benzyl-3-hydroxypiperidin-2-one) 関連製品

- 111492-68-3(3-Hydroxy-1-(phenylmethyl)-2-piperidinone)

- 913566-51-5(1-Benzyl-5-hydroxypiperidin-2-one)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:614754-32-4)(R)-1-Benzyl-3-hydroxypiperidin-2-one

清らかである:99%

はかる:1g

価格 ($):554.0